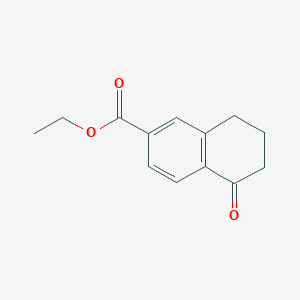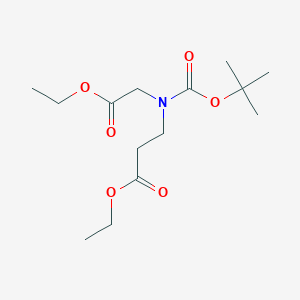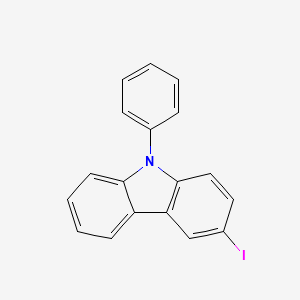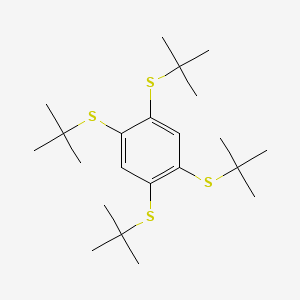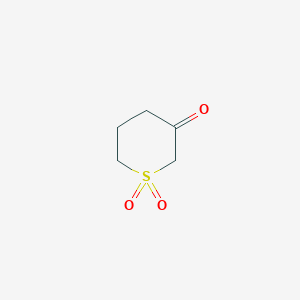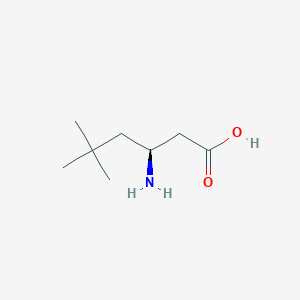
2-Phenyl-2-pyrrolidin-1-yl-acetonitrile
Descripción general
Descripción
2-Phenyl-2-pyrrolidin-1-yl-acetonitrile is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a phenyl group and a nitrile group .
Molecular Structure Analysis
The molecular structure of 2-Phenyl-2-pyrrolidin-1-yl-acetonitrile is characterized by a pyrrolidine ring, a phenyl group, and a nitrile group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Aplicaciones Científicas De Investigación
Drug Discovery
The pyrrolidine ring, which is a part of the “2-Phenyl-2-pyrrolidin-1-yl-acetonitrile” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which are structurally similar to “2-Phenyl-2-pyrrolidin-1-yl-acetonitrile”, were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Some of these compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Pharmaceuticals
“2-Phenyl-2-pyrrolidin-1-yl-acetonitrile” is a chemical compound widely used in scientific research. Known for its versatile properties, it finds applications in various fields like pharmaceuticals.
Organic Synthesis
“2-Phenyl-2-pyrrolidin-1-yl-acetonitrile” is also used in organic synthesis. The compound’s unique structure makes it a valuable asset in the creation of complex organic molecules.
Materials Science
In addition to its applications in pharmaceuticals and organic synthesis, “2-Phenyl-2-pyrrolidin-1-yl-acetonitrile” is also used in materials science. Its unique properties can be leveraged to create new materials with desired characteristics.
Forensic Applications
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (hydrochloride), which is structurally similar to “2-Phenyl-2-pyrrolidin-1-yl-acetonitrile”, is an analytical reference standard that is used in research and forensic applications .
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other pyrrolidine compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Given the lack of specific target information, it is challenging to predict the exact biochemical pathways this compound might influence .
Pharmacokinetics
Based on its chemical structure, it is reasonable to hypothesize that it might be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted via the kidneys .
Propiedades
IUPAC Name |
2-phenyl-2-pyrrolidin-1-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-10-12(14-8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXWLRGURZUUTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-pyrrolidin-1-yl-acetonitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


